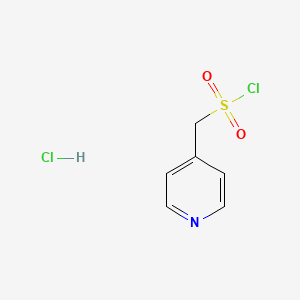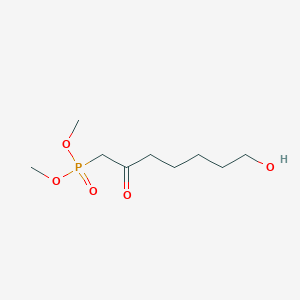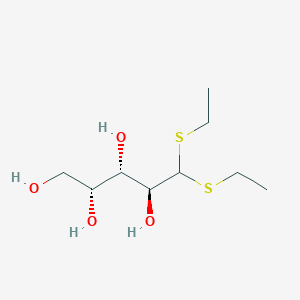
D-Lyxose-diethyldithioacetal
説明
D-Lyxose-diethyldithioacetal is a chemical compound with the molecular formula C9H20O4S2 . It is related to D-Lyxose, an aldopentose — a monosaccharide containing five carbon atoms, and including an aldehyde functional group .
Synthesis Analysis
D-Lyxose-diethyldithioacetal can be synthesized using D-Lyxose isomerase (D-LI), an important aldose-ketose isomerase . This enzyme catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . The enzyme has been cloned and over-expressed in Escherichia coli and biochemically characterized .Molecular Structure Analysis
The crystal structure of the enzyme has been resolved to 1.4–1.7 A. resolution in the ligand-free form and in complexes with both of the slowly reacting sugar substrates mannose and fructose . The enzyme is highly specific for the substrate D-lyxose .Chemical Reactions Analysis
D-Lyxose isomerase (D-LI) catalyzes the reverse isomerization reaction between D-xylulose and D-lyxose, as well as D-fructose and D-mannose . This enzyme differs from other enzymes of this class in that it is highly specific for the substrate D-lyxose .Physical And Chemical Properties Analysis
D-Lyxose-diethyldithioacetal has a molecular weight of 256.38 . More detailed physical and chemical properties are not available in the retrieved sources.科学的研究の応用
Enzymatic Transformation and Production of Functional Sugars
D-Lyxose-diethyldithioacetal has applications in enzymatic transformation processes. Enzymes like D-lyxose isomerase (D-LI) have been studied for their ability to catalyze the isomerization between sugars, such as D-fructose and D-mannose. This enzymatic method is characterized by high specificity, moderate reaction conditions, and sustainability, making it favorable for producing functional sugars such as D-xylulose, D-mannose, and D-ribose. This process is significant for industries like food, cosmetics, and pharmaceuticals due to the wide application prospects of these functional sugars (Yu et al., 2016); (Huang et al., 2018).
Conformational Studies of Sugar Derivatives
Studies on the conformation of acyclic derivatives of sugars, including D-Lyxose-diethyldithioacetal, have been conducted. These studies involve examining the favored conformations of these sugar derivatives in solutions, such as chloroform-d, through techniques like NMR spectroscopy. This research is crucial for understanding the structural behavior of sugar derivatives, which has implications in fields like medicinal chemistry and biochemistry (Horton & Wander, 1969); (Horton & Wander, 1970).
Biotechnological Production of Sugars
D-Lyxose-diethyldithioacetal is relevant in biotechnological applications for sugar production. The enzymatic processes used for the production of sugars such as D-lyxose, D-mannose, and D-glucose from readily available sugar sources utilize enzymes like D-lyxose isomerase. These processes are efficient and can be applied to industrial production, providing a sustainable alternative to chemical synthesis (Patel et al., 2011).
Sugar Isomerases in Pathogenic Bacteria
Research on sugar isomerases, like D-lyxose isomerase, which can act on D-lyxose and related compounds, has been extended to studying pathogenic bacteria such as Escherichia coli O157:H7. Understanding the role of these enzymes in the metabolism of bacteria can provide insights into their pathogenicity and potential therapeutic targets (van Staalduinen et al., 2010).
Novel Sugar Isomerases for Industrial Applications
Identification and characterization of novel D-lyxose isomerases with unique properties, like high specificity for D-lyxose and thermostability, have been reported. These enzymes, identified from various microorganisms, show potential for industrial applications due to their unique characteristics, such as high substrate specificity, thermostability, and solvent tolerance (De Rose et al., 2021).
作用機序
将来の方向性
The enzymatic production of functional sugars like D-Lyxose-diethyldithioacetal has broad application prospects in the food, cosmetics, and pharmaceutical industries . These methods are more moderate, efficient, and sustainable compared to complex chemical synthesis . Therefore, future research may focus on improving the efficiency of these enzymatic processes and expanding their applications.
特性
IUPAC Name |
(2R,3S,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4S2/c1-3-14-9(15-4-2)8(13)7(12)6(11)5-10/h6-13H,3-5H2,1-2H3/t6-,7+,8+/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQLWYVNJTUXNP-CSMHCCOUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C(C(C(CO)O)O)O)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC([C@H]([C@H]([C@@H](CO)O)O)O)SCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,3S,4S)-5,5-bis(ethylsulfanyl)pentane-1,2,3,4-tetrol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



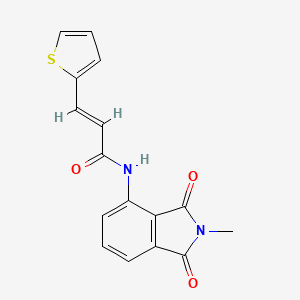
![(2E,NZ)-N-(3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(thiophen-2-yl)acrylamide](/img/structure/B3278856.png)


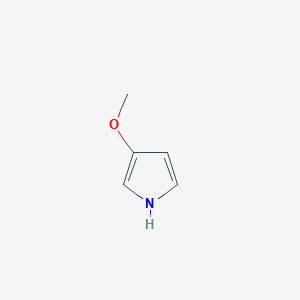

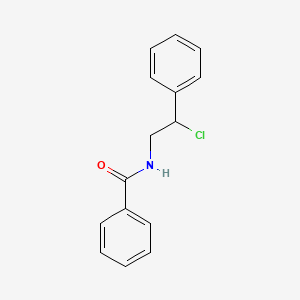
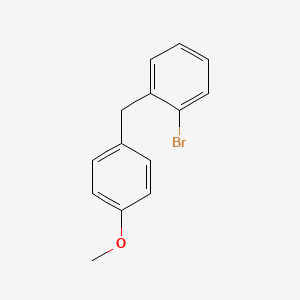
![N-(2-benzoyl-4-bromophenyl)-4-[(4-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278906.png)
![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B3278912.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-4-(N-butyl-N-methylsulfamoyl)benzamide](/img/structure/B3278915.png)
![N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-[benzyl(methyl)sulfamoyl]benzamide](/img/structure/B3278925.png)
